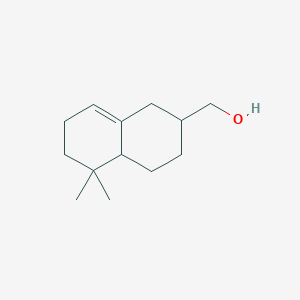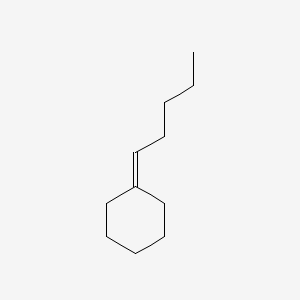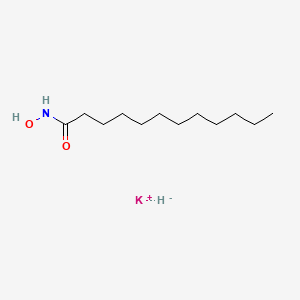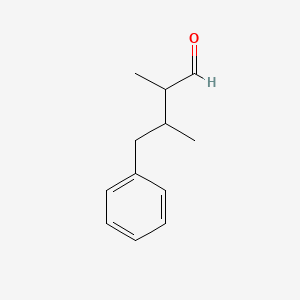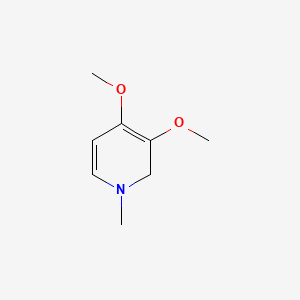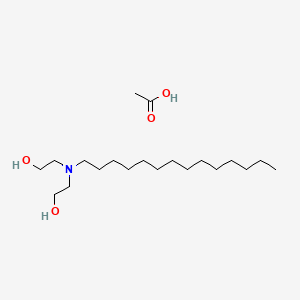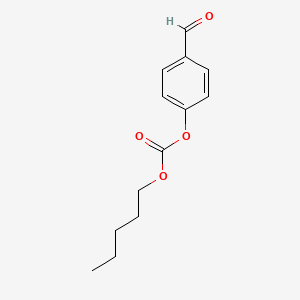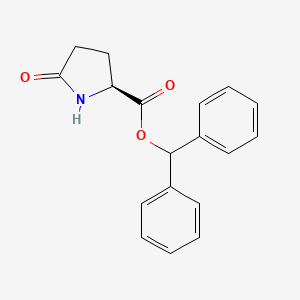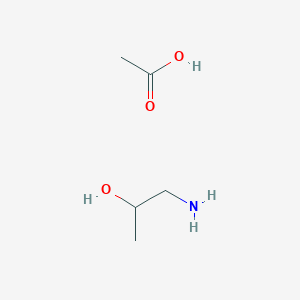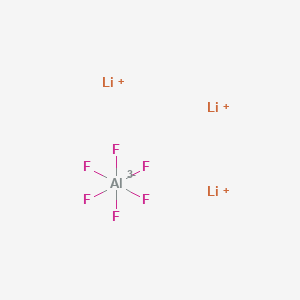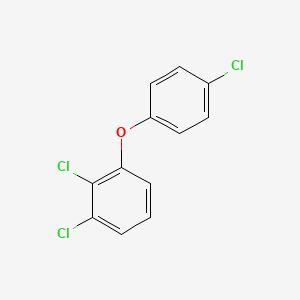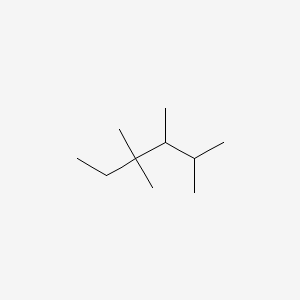
2,3,4,4-Tetramethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4-Tetramethylhexane is a branched alkane with the molecular formula C₁₀H₂₂This compound is notable for its unique structure, which includes four methyl groups attached to a hexane backbone .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4-Tetramethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The use of zeolite-based catalysts is common in the petrochemical industry for the production of branched alkanes .
化学反応の分析
Types of Reactions: 2,3,4,4-Tetramethylhexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of haloalkanes.
科学的研究の応用
2,3,4,4-Tetramethylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel additives.
作用機序
The mechanism of action of 2,3,4,4-Tetramethylhexane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to changes in cellular function .
類似化合物との比較
- 2,2,3,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
Comparison: 2,3,4,4-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which imparts distinct physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For example, 2,2,4,4-Tetramethylhexane has a different arrangement of methyl groups, leading to variations in its steric hindrance and overall molecular shape .
特性
CAS番号 |
52897-12-8 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,3,4,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-10(5,6)9(4)8(2)3/h8-9H,7H2,1-6H3 |
InChIキー |
XDRDDPSGUQMOBO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



